molecular formula C21H22O12 B1253199 Taxifolin-3-glucoside CAS No. 27297-45-6

Taxifolin-3-glucoside

Cat. No.: B1253199
CAS No.: 27297-45-6
M. Wt: 466.4 g/mol
InChI Key: FVQOMEDMFUMIMO-UHFFFAOYSA-N
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Description

Taxifolin-3-glucoside is a flavonoid compound, specifically a flavanonol, which is a subclass of flavonoids. It is a glycoside derivative of taxifolin, where a glucose molecule is attached to the taxifolin structure. This compound is naturally found in various plants, including the inner bark of Pinus densiflora and the fruit of Averrhoa carambola . This compound is known for its antioxidant properties and potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of taxifolin-3-glucoside typically involves the glycosylation of taxifolin. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a glucose moiety from a donor molecule to taxifolin under mild conditions . Another approach is chemical glycosylation, where taxifolin is reacted with a glycosyl donor in the presence of a catalyst such as silver carbonate or boron trifluoride etherate .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically engineered microorganisms that express glycosyltransferases. These microorganisms can convert taxifolin to this compound in large-scale fermentation processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Taxifolin-3-glucoside: this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. Its antioxidant capacity is also notable, making it a valuable compound for various applications .

Biological Activity

Taxifolin-3-glucoside, a glycosylated form of taxifolin (also known as dihydroquercetin), is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

This compound is characterized by the following chemical structure:

  • Molecular Formula : C21H22O12
  • CAS Number : 14282774

This compound is primarily found in various plant species, including Pinus sylvestris and Picea abies .

Pharmacological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

1. Antidiabetic Effects

Recent studies have demonstrated that this compound enhances glucose uptake in liver cells and downregulates gluconeogenic enzymes. In vitro experiments using CC1 hepatocytes showed that this compound stimulates AMPK phosphorylation, leading to improved glucose metabolism . In vivo studies further corroborated these findings, indicating significant reductions in blood glucose levels and improved insulin sensitivity in diabetic rat models.

StudyMethodologyKey Findings
In vitro & in vivoEnhanced glucose uptake and reduced blood glucose levels in diabetic rats.

2. Anti-inflammatory Properties

This compound has been shown to modulate inflammatory responses. It inhibits the activation of NF-κB signaling pathways and reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests its potential in treating inflammatory conditions.

StudyMethodologyKey Findings
Cell culture studiesInhibition of NF-κB activation and reduced cytokine production.

3. Antioxidant Activity

The compound acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress. It has been shown to protect human umbilical vein endothelial cells (HUVECs) from chromium-induced oxidative damage . The antioxidant capacity is attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS).

StudyMethodologyKey Findings
Various antioxidant assaysEffective scavenging of free radicals and protection against oxidative stress.

4. Neuroprotective Effects

This compound exhibits neuroprotective properties by inhibiting amyloid-beta production associated with Alzheimer's disease. It suppresses pathways linked to neuroinflammation and apoptosis, potentially offering therapeutic benefits for neurodegenerative disorders .

StudyMethodologyKey Findings
Mouse models & cell cultureInhibition of amyloid-beta production and reduced neuroinflammation.

The mechanisms underlying the biological activities of this compound include:

  • AMPK Activation : Enhances glucose metabolism through AMPK signaling pathways.
  • NF-κB Inhibition : Reduces inflammation by inhibiting NF-κB activation.
  • Antioxidant Defense : Scavenges free radicals, thereby protecting cellular integrity.
  • Modulation of Apoptosis : Alters apoptotic pathways, particularly in neurodegenerative contexts.

Case Study 1: Antidiabetic Potential

In a study investigating the effects of this compound on STZ-induced diabetic Wistar rats, it was found that treatment led to significant improvements in glucose tolerance and plasma insulin levels, highlighting its potential as an antidiabetic agent.

Case Study 2: Neuroprotective Effects

A study utilizing a mouse model for Alzheimer’s disease demonstrated that this compound significantly reduced amyloid-beta levels and improved cognitive function, suggesting its role as a neuroprotective agent.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-27,29-30H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQOMEDMFUMIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glucodistylin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27297-45-6
Record name Glucodistylin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

169 - 171 °C
Record name Glucodistylin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taxifolin-3-glucoside
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Reactant of Route 6
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